molecular formula C13H12O2 B3144770 Methyl 2-methyl-1-naphthoate CAS No. 56020-58-7

Methyl 2-methyl-1-naphthoate

Cat. No.: B3144770
CAS No.: 56020-58-7
M. Wt: 200.23 g/mol
InChI Key: LAVWHNAHVCKBOU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-naphthoate is an aromatic ester derived from 2-methyl-1-naphthoic acid. The compound features a naphthalene backbone substituted with a methyl group at the 2-position and a methyl ester at the 1-position (Figure 1).

Properties

IUPAC Name

methyl 2-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVWHNAHVCKBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Scientific Research Applications

Methyl 2-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving aromatic esters and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-methyl-1-naphthoate exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing biochemical processes. The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The properties and applications of naphthoate esters are highly influenced by substituents on the naphthalene ring. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituent(s) Key Applications
Methyl 2-methyl-1-naphthoate C₁₃H₁₂O₂* 2-methyl, 1-methyl ester Ionic liquids, industrial separations
Methyl 2-hydroxy-1-naphthoate C₁₂H₁₀O₃ 2-hydroxy, 1-methyl ester Photostabilizers, dye intermediates
Methyl 2-chloro-1-naphthoate C₁₂H₉ClO₂ 2-chloro, 1-methyl ester Pharmaceutical intermediates
Methyl 2-diphenylphosphino-1-naphthoate C₂₄H₁₉O₂P 2-diphenylphosphino, 1-methyl ester Catalysis, ligand synthesis

*Inferred from structural analogs.

Key Observations :

  • Reactivity : The chloro substituent in methyl 2-chloro-1-naphthoate enhances electrophilicity, facilitating nucleophilic substitution in drug synthesis .
  • Bulkiness: The diphenylphosphino group in methyl 2-diphenylphosphino-1-naphthoate introduces steric hindrance, favoring its use in asymmetric catalysis .

Physical-Chemical Properties

While direct data for this compound is scarce, trends can be inferred from similar methyl esters and naphthalene derivatives:

Property This compound* Methyl Salicylate 2-Methylnaphthalene
Molecular Weight (g/mol) ~200 152.15 142.20
Boiling Point (°C) >250 (estimated) 222 241–245
Solubility Low in water, high in organics Slightly water-miscible Hydrophobic
Volatility Low Moderate High


*Estimated based on structural analogs.

Key Observations :

  • Volatility : Esterification reduces volatility compared to parent hydrocarbons (e.g., 2-methylnaphthalene), making this compound less prone to atmospheric release .
  • Solubility : The ester group enhances solubility in organic solvents, favoring its use in ionic liquids and extraction processes .

Toxicity and Environmental Behavior

  • Reduced Bioavailability : Esterification likely decreases toxicity compared to 2-methylnaphthalene, which is associated with respiratory and hepatic effects in mammals .
  • Environmental Persistence : Higher molecular weight and lower volatility may reduce environmental mobility, though persistence in sediments or soils requires further study .

Biological Activity

Methyl 2-methyl-1-naphthoate, a derivative of naphthoic acid, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and microbial interactions. This article reviews the current research findings, including case studies and experimental data that highlight the biological significance of this compound.

Chemical Structure and Properties

This compound is a methyl ester of naphthoic acid, characterized by a naphthalene ring structure with a methyl group at the 2-position. Its chemical formula is C12H10O2C_{12}H_{10}O_2, and it exhibits properties typical of aromatic compounds, such as hydrophobicity and potential interactions with biological membranes.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits anti-inflammatory activity . A notable research effort involved the extraction of various methyl 2-naphthoate derivatives from Morinda officinalis, a traditional Chinese medicinal herb. The study evaluated these compounds for their ability to inhibit nitric oxide (NO) production in murine RAW264.7 macrophage cells, which are commonly used to model inflammatory responses.

Key Findings:

  • Inhibition of NO Production : The enantiomers of this compound showed moderate inhibition of NO production induced by lipopolysaccharide (LPS), with IC50 values reported as follows:
    • Enantiomer 1a: IC50 = 41.9 μM
    • Enantiomer 3b: IC50 = 26.2 μM
  • Cytokine Secretion : Compound 3b also demonstrated a dose-dependent reduction in pro-inflammatory cytokines TNF-α and IL-6 secretion, indicating its potential as an anti-inflammatory agent in therapeutic applications .

Microbial Interactions

The compound's role in microbial degradation processes has also been explored. Naphthalene-degrading bacteria possess the enzymatic machinery to metabolize compounds like this compound, contributing to bioremediation efforts and environmental sustainability.

Microbial Degradation Pathways:

  • Bacterial Catabolism : Research has shown that bacteria such as Pseudomonas putida utilize specific pathways for the degradation of naphthalene derivatives. The genes responsible for these pathways are organized into operons that facilitate the conversion of naphthalene to less harmful products .
  • Environmental Impact : The ability of certain bacteria to degrade methyl naphthoates suggests their potential use in bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs) .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of this compound derivatives.
    • Methodology : In vitro assays using RAW264.7 macrophage cells.
    • Results : Significant inhibition of NO production and pro-inflammatory cytokine release, highlighting its therapeutic promise in inflammatory diseases .
  • Microbial Biodegradation Study :
    • Objective : To assess the microbial degradation capabilities of Pseudomonas species on naphthalene derivatives.
    • Methodology : Laboratory experiments measuring degradation rates and metabolic byproducts.
    • Results : Identification of key metabolic pathways utilized by bacteria to degrade methyl naphthoates, supporting the development of bioremediation applications .

Q & A

Q. How can ionic liquids enhance the catalytic synthesis or separation of this compound?

  • Methodological Answer : Ionic liquids like tetraoctylammonium 2-methyl-1-naphthoate ([TOA][MNaph]) act as phase-transfer catalysts or green solvents. Optimize reaction conditions (e.g., 60°C, 12 h) to improve yield (>85%) and reduce byproducts. Post-reaction, separate the product via liquid-liquid extraction (water/ethyl acetate) and characterize partitioning coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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